Calcium 2-keto-D-gluconate
Overview
Description
Calcium 2-keto-D-gluconate is a bacterial metabolite found in Pseudomonas and is a precursor in the synthesis of the antioxidant D-erythorbic acid . It is also used as a mineral supplement and medication when there is insufficient calcium in the diet .
Synthesis Analysis
The production of 2-keto-D-gluconic acid (2KGA) can be enhanced by overexpressing the ga2dh gene, which encodes the membrane-bound gluconate-2-dehydrogenase enzyme (GA2DH). This has been demonstrated in Gluconobacter oxydans DSM2003 . Another study showed that a purified native flavin adenine dinucleotide-dependent mGADH (FAD-mGADH) from Pseudomonas plecoglossicida JUIM01 is a critical enzyme for 2KGA production .Chemical Reactions Analysis
The pathway of glucose direct oxidation in Pseudomonas includes two enzymes: (i) glucose to gluconic acid: membrane-bound pyrroloquinoline quinone-dependent glucose 1-dehydrogenase (PQQ-mGDH, EC 1.1.5.2) and (ii) gluconic acid to 2KGA: membrane-bound flavin adenine dinucleotide-dependent gluconate 2-dehydrogenase (FAD-mGADH, EC 1.1.99.3) .Physical And Chemical Properties Analysis
The specific activity of FAD-mGADH was determined as 90.71 U/mg at optimum pH and temperature of 6.0 and 35 °C . The Km and Vmax values of calcium D-gluconate were 0.631 mM and 0.734 mM/min .Scientific Research Applications
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Bioengineering and Biotechnology
- Application : Gluconic acid (GA) and its derivatives, including Calcium 2-keto-D-gluconate, are multifunctional biological chassis compounds used in various industries such as food, medicine, textile, beverage, and construction .
- Method : The favored production means of GA and its derivatives are microbial fermentation using various carbon sources containing glucose hydrolysates due to high-yield GA production and mature fermentation processes .
- Results : Advancements in improving fermentation process are thriving which enable more efficient and economical industrial fermentation to produce GA and its derivatives .
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- Application : Both the lactones and the calcium salts can be oxidized by reagents such as nitric acid or hydrogen peroxide under mild reaction conditions to furnish a mixture of 2- and 5-oxo (keto)-D-gluconate (2-KGA and 5-KGA) .
- Method : The former is the major product of anodic oxidations, treatment with sodium chlorate or biological fermentation .
- Results : This method provides a way to produce 2-KGA, a widely used chemical intermediate in the cosmetic, pharmaceutical, and environmental industries .
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- Application : 2-keto-d-gluconic acid (2KGA) is widely used as a chemical intermediate in the cosmetic, pharmaceutical, and environmental industries .
- Method : Several microbial fermentation processes have been developed for production of 2KGA .
- Results : These processes suffer from substrate/product inhibition, byproduct formation, and low productivity .
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- Application : 2-keto-d-gluconic acid (2KGA) is widely used as a chemical intermediate in the pharmaceutical industry .
- Method : Overexpression of the ga2dh gene, which encodes the membrane-bound gluconate-2-dehydrogenase enzyme (GA2DH), in Gluconobacter oxydans DSM2003 has been shown to improve 2KGA productivity .
- Results : Under optimized conditions, 270 g/L Glu was converted to 321 g/L 2KGA over 18 h, with a yield of 99.1 % and a productivity of 17.83 g/L/h .
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- Application : 2-keto-d-gluconic acid (2KGA) is a noncorrosive mild organic acid, widely used in the cosmetic industry .
- Method : The production of 2KGA can be achieved through microbial fermentation processes .
- Results : Despite some challenges such as substrate/product inhibition and byproduct formation, advancements in microbial fermentation processes have led to improved productivity .
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- Application : 2-keto-d-gluconic acid (2KGA) is widely used in the environmental industry .
- Method : Similar to the cosmetic and pharmaceutical industries, the production of 2KGA in the environmental industry can be achieved through microbial fermentation processes .
- Results : Despite some challenges, advancements in microbial fermentation processes have led to improved productivity .
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- Application : 2-keto-D-gluconic acid (2KGA) is an intermediate for the generally regarded as safe (GRAS) antioxidant erythorbic acid (isoascorbic acid) and sodium erythorbate (EN) production .
- Method : Overexpression of the ga2dh gene in Gluconobacter oxydans DSM2003 has been shown to improve 2KGA productivity .
- Results : Under optimized conditions, 270 g/L Glu was converted to 321 g/L 2KGA over 18 h, with a yield of 99.1 % and a productivity of 17.83 g/L/h .
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- Application : Gluconic acid (GA) and its derivatives, including Calcium 2-keto-D-gluconate, have been widely used in the food industry .
- Method : The favored production means of GA and its derivatives are microbial fermentation using various carbon sources containing glucose hydrolysates due to high-yield GA production and mature fermentation processes .
- Results : Advancements in improving fermentation process are thriving which enable more efficient and economical industrial fermentation to produce GA and its derivatives .
Safety And Hazards
Future Directions
The production of 2KGA can be improved by overexpressing the ga2dh gene in Gluconobacter oxydans. Supply of sufficient oxygen enhances the positive effect of gene overexpression on 2KGA production . Further genetic modification of Pseudomonas plecoglossicida JUIM01 could potentially improve 2KGA productivity .
properties
IUPAC Name |
calcium;(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H10O7.Ca/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-4,7-10H,1H2,(H,12,13);/q;;+2/p-2/t2*2-,3-,4+;/m11./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLOHLDVJGPUFR-JQTJLMCZSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)C(=O)[O-])O)O)O)O.C(C(C(C(C(=O)C(=O)[O-])O)O)O)O.[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H](C(=O)C(=O)[O-])O)O)O)O.C([C@H]([C@H]([C@@H](C(=O)C(=O)[O-])O)O)O)O.[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18CaO14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Calcium 2-keto-D-gluconate | |
CAS RN |
3470-37-9 | |
Record name | Calcium gluconate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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